rac-N-Boc Anatabine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

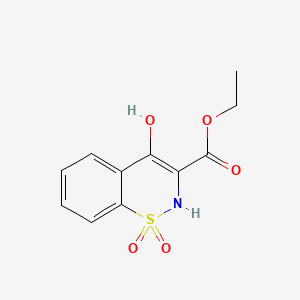

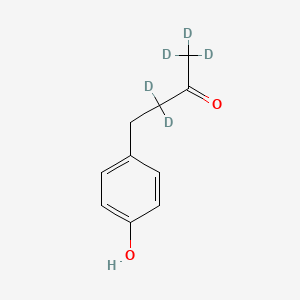

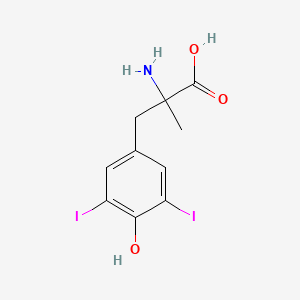

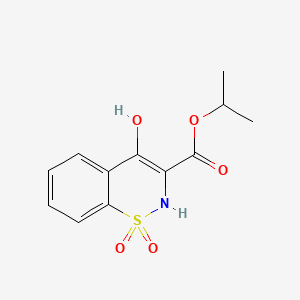

Rac-N-Boc Anatabine is a derivative of Anatabine . It has a molecular weight of 260.33 and a molecular formula of C15H20N2O2 .

Synthesis Analysis

The synthesis of N-protected amino esters like this compound is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This process creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H20N2O2 . This indicates that it is composed of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

The synthesis of N-protected amino esters like this compound involves a chemo-selective Buchwald Hartwig cross-coupling reaction . This reaction uses a PEPPSI-IPr Pd-catalyst and results in the creation of functionally and structurally diverse amino ester molecules .Physical And Chemical Properties Analysis

This compound appears as an oil . It has a molecular weight of 260.33 and a molecular formula of C15H20N2O2 . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen

Neuroinflammatory Conditions and Multiple Sclerosis

Anatabine, a natural alkaloid, displays anti-inflammatory properties and effectively crosses the blood-brain barrier, suggesting its potential in treating neuroinflammatory conditions. A study demonstrated that anatabine significantly suppressed neurological deficits in a mouse model of multiple sclerosis (MS) by reducing Th1 and Th17 cytokines, which are known contributors to MS. It was also found to suppress STAT3 and p65 NFκB phosphorylation, indicating a mechanism by which anatabine antagonizes pro-inflammatory cytokine production. Moreover, anatabine alleviated macrophage/microglia infiltration and astrogliosis and prevented demyelination in the spinal cord of the mice (Paris et al., 2013).

Alzheimer’s Disease

In a study with a transgenic mouse model of Alzheimer's disease (AD), chronic oral treatment with anatabine showed significant effects. It reduced hyperactivity, disinhibition, social interaction, and memory deficits. Anatabine also reduced the activation of STAT3 and NFκB in the vicinity of Aβ deposits in these mice, resulting in a reduction of Bace1, iNOS, and Cox-2 expression. Furthermore, a significant reduction in microgliosis and pathological deposition of Aβ was observed, supporting further exploration of anatabine as a possible disease-modifying agent for AD treatment (Verma et al., 2015).

Activation of NRF2 Pathway

Anatabine has been identified as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway. A systems pharmacology approach revealed that anatabine treatment results in NRF2 translocation and activation of MAPK signaling. This finding suggests a potential therapeutic application of anatabine in NRF2-related diseases, although further research is needed to fully understand its anti-inflammatory mechanisms of action (Messinis et al., 2022).

Musculoskeletal Aches and Pains

Anatabine supplementation was reported to lead to substantial improvement in musculoskeletal aches, pains, and stiffness. In an internet-based survey study, a majority of respondents reported benefits for joint pain or stiffness, most commonly in the knee, wrists/hands/fingers, and shoulder, due to conditions like osteoarthritis or injury. This suggests anatabine's potential use as a dietary supplement for such conditions (Lanier et al., 2013).

Anti-Inflammatory Activity

Anatabine was found to have anti-inflammatory activity by inhibiting STAT3 phosphorylation. The study showed that anatabine prevents STAT3 and NFκB phosphorylation induced by various inflammatory stimuli in different cell types. This activity was confirmed in vivo in a mouse model, where anatabine reduced pro-inflammatory cytokine production and opposed STAT3 phosphorylation induced by LPS. It also showed reduced brain TNF-α and IL-6 levels in a transgenic mouse model of Alzheimer's disease, indicating its potential for neuroinflammation control (Paris et al., 2013).

Wirkmechanismus

Target of Action

The primary target of rac-N-Boc Anatabine is the α7 nicotinic receptor , a key mediator of the cholinergic anti-inflammatory pathway . This receptor plays a crucial role in modulating inflammatory function.

Mode of Action

This compound, structurally similar to nicotine, is a cholinergic agonist that binds to cholinergic receptors . This interaction triggers downstream inhibition of two signaling pathways central to the inflammatory response .

Biochemical Pathways

The affected pathways include the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway , and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis . The inhibition of these pathways prevents the activation of the transcriptional regulators STAT3 and NF-κB, respectively, resulting in the suppression of cytokine release triggered by inflammatory stimuli .

Pharmacokinetics

This compound efficiently crosses the blood-brain barrier and exhibits excellent bioavailability . It has the potential to be applied locally as well as systemically, owing to the wide distribution of its target receptors .

Result of Action

The action of this compound results in the reduction of the clinical symptoms of inflammation . For instance, in a dextran sulfate sodium mouse model of colitis, oral administration of Anatabine reduced the clinical symptoms of DSS-induced colitis . It also had a restorative effect on global DSS-induced gene expression profiles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as increased hygiene, drug use, stress, smoking, and diet can influence the onset of diseases like inflammatory bowel disease (IBD), where Anatabine has shown promising therapeutic effects .

Zukünftige Richtungen

While specific future directions for rac-N-Boc Anatabine were not found, Anatabine and its engineered derivatives are considered strong therapeutic candidates for treating a range of conditions, including psoriasis, atopic dermatitis, osteoarthritis, ulcerative colitis, thyroiditis, Alzheimer’s disease, and multiple sclerosis .

Eigenschaften

IUPAC Name |

tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWGJPFWVBKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675709 |

Source

|

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-12-4 |

Source

|

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

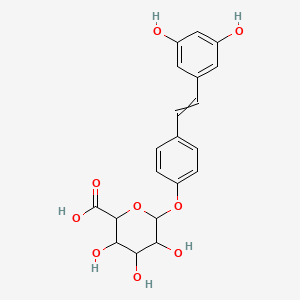

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)